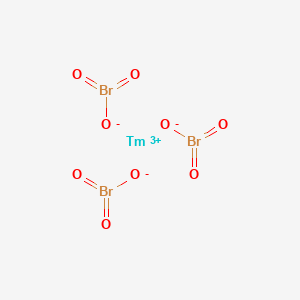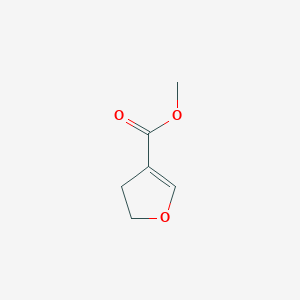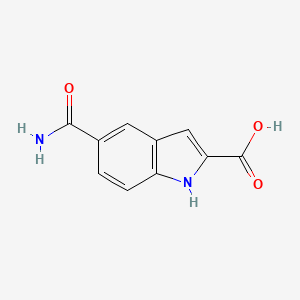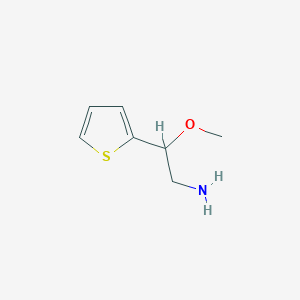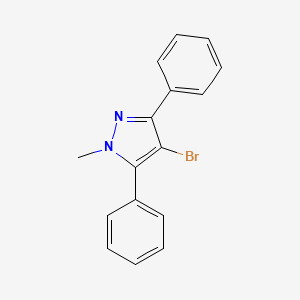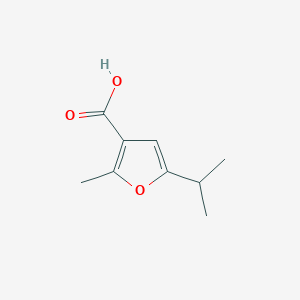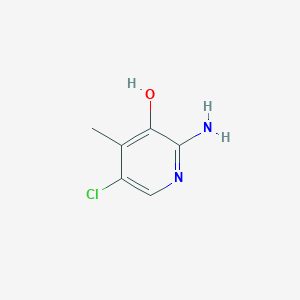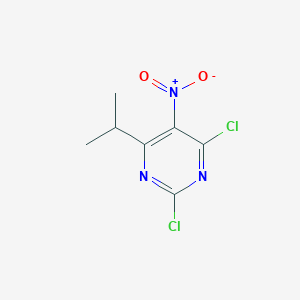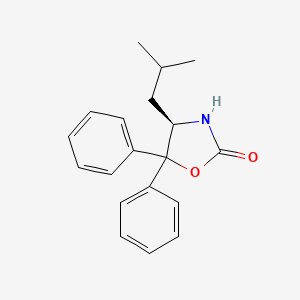
(4R)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one
Vue d'ensemble
Description
(4R)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one, commonly known as Linezolid, is an antibiotic that belongs to the oxazolidinone class of drugs. It is a synthetic drug that was first approved for clinical use in 2000 by the U.S. Food and Drug Administration (FDA). Linezolid is used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Mécanisme D'action
Linezolid works by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the bacterial ribosome and prevents the formation of the initiation complex, which is necessary for the synthesis of bacterial proteins. This ultimately leads to the inhibition of bacterial growth and the death of the bacteria.
Biochemical and physiological effects:
Linezolid has been found to have a good safety profile and is generally well-tolerated by patients. However, it can cause some side effects, including gastrointestinal disturbances, headache, and myelosuppression. Myelosuppression is a reduction in the production of blood cells, which can lead to anemia, thrombocytopenia, and leukopenia.
Avantages Et Limitations Des Expériences En Laboratoire
Linezolid has several advantages for use in laboratory experiments. It has a broad spectrum of activity against Gram-positive bacteria and can be used to study the mechanisms of bacterial protein synthesis. It is also effective against antibiotic-resistant bacteria, making it a useful tool for studying antibiotic resistance. However, Linezolid is expensive and may not be readily available in all laboratories.
Orientations Futures
There are several future directions for research on Linezolid. One area of research is the development of new derivatives of Linezolid that are more effective against antibiotic-resistant bacteria. Another area of research is the study of the pharmacokinetics and pharmacodynamics of Linezolid, which can help to optimize dosing regimens and minimize the risk of side effects. Finally, the use of Linezolid in combination with other antibiotics is an area of research that may lead to the development of more effective treatment strategies for bacterial infections.
Applications De Recherche Scientifique
Linezolid has been extensively studied for its antibacterial activity against various Gram-positive bacteria. It has been found to be effective against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Linezolid has also been studied for its ability to penetrate the central nervous system and treat infections of the brain and spinal cord.
Propriétés
IUPAC Name |
(4R)-4-(2-methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)13-17-19(22-18(21)20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,20,21)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRSFLJYNPTJNK-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584257 | |
| Record name | (4R)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |
CAS RN |
352535-72-9 | |
| Record name | (4R)-4-(2-Methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dinaphtho[1,2-b:2',3'-d]furan](/img/structure/B1627898.png)
